Product packaging for 1-Phenylbicyclo[3.2.0]hept-6-ene(Cat. No.:CAS No. 57293-40-0)

1-Phenylbicyclo[3.2.0]hept-6-ene

Cat. No.: B14610977
CAS No.: 57293-40-0
M. Wt: 170.25 g/mol
InChI Key: CAXCLCLDXZOJFV-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[3.2.0]hept-6-ene is a synthetically valuable, phenyl-substituted bicyclic hydrocarbon with the molecular formula C13H14 . It belongs to the class of bicyclo[3.2.0]carbocyclic molecules, which are recognized as versatile scaffolds and key intermediates in the stereocontrolled assembly of complex molecular structures . The strained and compact bicyclo[3.2.0]heptene core of this compound offers different opportunities in each ring for subsequent chemical manipulation, making it a valuable chiral building block for medicinal chemistry and total synthesis projects . Research into related phenyl-substituted bicyclo[3.2.0]heptenes has demonstrated their role as intermediates in gold-catalyzed cycloisomerization reactions of 7-aryl-1,6-enynes, which are important methodologies for constructing complex carbocycles . The compound serves as a fundamental research chemical for developing new synthetic methodologies, exploring cycloaddition chemistry, and investigating reaction mechanisms . As a high-purity material, it enables studies in asymmetric synthesis and catalyst evaluation. This product is intended for research applications in a controlled laboratory setting and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14 B14610977 1-Phenylbicyclo[3.2.0]hept-6-ene CAS No. 57293-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57293-40-0

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-phenylbicyclo[3.2.0]hept-6-ene

InChI

InChI=1S/C13H14/c1-2-5-11(6-3-1)13-9-4-7-12(13)8-10-13/h1-3,5-6,8,10,12H,4,7,9H2

InChI Key

CAXCLCLDXZOJFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC2(C1)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylbicyclo 3.2.0 Hept 6 Ene and Its Congeners

Photochemical [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and direct method for the formation of cyclobutane (B1203170) rings, which are characteristic features of bicyclo[3.2.0]heptane derivatives. researchgate.net This approach involves the light-induced reaction of two alkene moieties to form a four-membered ring. Both intramolecular and intermolecular versions of this reaction have been successfully applied to the synthesis of the bicyclo[3.2.0]heptane framework.

Organophotoredox-Catalyzed Stereoselective Approaches to Bicyclo[3.2.0]heptanes

Recent advancements in photochemistry have led to the development of organophotoredox-catalyzed methods for the stereoselective synthesis of bicyclo[3.2.0]heptanes. nih.gov These methods utilize a photocatalyst, such as Eosin Y, which, upon visible light irradiation, can facilitate the [2+2] cycloaddition of substrates like aryl bis-enones. nih.govmdpi.com The reaction proceeds through the formation of a radical anion intermediate. mdpi.comnih.gov

A key aspect of this methodology is the ability to control the stereochemical outcome of the cycloaddition. By employing chiral auxiliaries, such as oxazolidinones attached to the bis-enone substrate, it is possible to achieve enantioenriched bicyclo[3.2.0]heptane products. mdpi.comnih.gov The reaction is often promoted by additives like lithium bromide (LiBr), which can coordinate to the substrate and influence the reaction pathway. mdpi.comnih.gov

The proposed mechanism involves the photocatalyst absorbing light and then interacting with the aryl bis-enone, which is activated by coordination with LiBr, to generate a radical anion. nih.gov This intermediate then undergoes an intramolecular radical attack to form a five-membered ring, followed by a second intramolecular radical cyclization to create the bicyclic radical intermediate. nih.gov Finally, an oxidation step yields the desired bicyclo[3.2.0]heptane product. nih.gov

A study investigating the anion radical [2+2] photocycloaddition of aryl bis-enones found that using dry acetonitrile (B52724) as the solvent with Eosin Y as the photocatalyst resulted in a 76% yield of the bicyclo[3.2.0]heptane products with a 60:40 diastereomeric ratio. mdpi.com Although sixteen different stereoisomers are theoretically possible, only two were predominantly formed and isolated. mdpi.com

Intramolecular Photochemical [2+2] Cycloaddition for Bicyclo[3.2.0]heptene Derivatives

The intramolecular variant of the photochemical [2+2] cycloaddition is a highly effective strategy for constructing the bicyclo[3.2.0]heptene skeleton. arkat-usa.org This approach involves irradiating a molecule containing two tethered alkene functionalities, leading to the formation of the fused bicyclic system. The reaction can be induced either through direct irradiation or by using a sensitizer. nih.gov

For instance, the irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allylamines with a high-pressure mercury lamp has been shown to produce 3-azabicyclo[3.2.0]heptane derivatives in high yields (around 90%) and with very high diastereoselectivity for the exo-aryl isomers. clockss.org The reaction proceeds through a 1,4-diradical intermediate. clockss.org

In another example, a copper/BINAP complex under visible light irradiation was used to facilitate an intramolecular [2+2] cycloaddition to synthesize bicyclo[3.2.0]heptanes with yields up to 98% and high diastereoselectivity (>20:1 dr). nih.gov This method highlights the utility of transition metal catalysis in promoting these photocycloadditions. nih.gov

Diastereoselective Control in Photocycloadditions

Achieving a high degree of diastereoselectivity is a critical challenge in the synthesis of complex molecules like bicyclo[3.2.0]heptanes. In photochemical [2+2] cycloadditions, the diastereoselectivity can be influenced by several factors, including the substrate structure, reaction conditions, and the presence of catalysts or auxiliaries.

Research has demonstrated that precise control over the diastereoselectivity of the anion radical [2+2] photocycloaddition of aryl-enones can be achieved by exploring different experimental setups. utuvolter.fiunimi.it This allows for the preferential formation of either cis or trans substituted bicyclo[3.2.0]heptanes. utuvolter.fiunimi.it DFT calculations have been employed to understand the reaction mechanism and the origins of the observed stereoselectivity, confirming that a syn-closure pathway is often favored due to a lower transition state energy, leading to the formation of cis-anti diastereoisomers as the major products. mdpi.com

In the intramolecular photocycloaddition of trans-N-cinnamyl-N-allylamines, the substituent on the phenyl ring was found to influence the diastereoselectivity. clockss.org For example, a p-nitrophenyl substituted diallylamine (B93489) exhibited almost complete diastereoselection, while the unsubstituted cinnamylamine (B1233655) showed the lowest diastereoselectivity. clockss.org

Chiral Auxiliary-Based Asymmetric Synthesis in Bicyclo[3.2.0]heptane Formation

The use of chiral auxiliaries is a well-established strategy for inducing asymmetry in chemical reactions. researchgate.net In the context of bicyclo[3.2.0]heptane synthesis, chiral auxiliaries attached to the starting material can effectively control the stereochemical outcome of the [2+2] photocycloaddition.

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in the organophotoredox-catalyzed synthesis of enantioenriched bicyclo[3.2.0]heptanes. nih.gov These auxiliaries are attached to the aryl bis-enone substrate and direct the cycloaddition to proceed with a specific stereochemistry. mdpi.comnih.gov This approach has been shown to be effective, with studies reporting enantioselectivity ratios as high as 83:17. mdpi.comnih.gov

Another example involves the Lewis acid-catalyzed [2+2] cycloaddition of N-propiolated Oppolzer's camphorsultam with a ketene (B1206846) acetal (B89532) to prepare enantioenriched cyclobutane intermediates, which are then converted to functionalized 2-oxabicyclo[3.2.0]heptan-3-one derivatives. researchgate.net Similarly, the thermal [π2s + π2a] cycloaddition of phthalimidoketene with cyclopentadiene (B3395910) provides a route to a racemic bicyclic adduct, which can then be resolved using a chiral acid to obtain the enantiopure cis-7-aminobicyclo[3.2.0]hept-2-en-6-ol. arkat-usa.org

Metal-Catalyzed Cycloisomerization and Cycloaddition Routes

Metal catalysts, particularly those based on gold and silver, have emerged as powerful tools for the synthesis of bicyclo[3.2.0]hept-6-enes from acyclic precursors. These catalysts can facilitate complex bond reorganizations under mild conditions.

Gold(I)/Silver(I)-Catalyzed Conversion of 7-Aryl-1,6-enynes to Bicyclo[3.2.0]hept-6-enes

A notable method for the synthesis of 1-phenylbicyclo[3.2.0]hept-6-ene and its analogs is the gold(I)/silver(I)-catalyzed cycloisomerization of 7-aryl-1,6-enynes. acs.orgfigshare.com This reaction typically involves a gold catalyst, such as [LAuCl] where L is a bulky phosphine (B1218219) ligand, in combination with a silver salt like AgSbF₆. acs.orgacs.org The silver salt acts as a halide scavenger, generating a cationic gold complex that is the active catalytic species.

The reaction is believed to proceed through the coordination of the gold catalyst to the alkyne of the 1,6-enyne, followed by an intramolecular attack of the alkene onto the activated alkyne. This leads to the formation of a bicyclo[3.2.0]hept-1(7)-ene intermediate. nih.gov

Interestingly, studies have revealed an unexpected skeletal rearrangement during this process, leading to scrambling of the C6 and C7 carbon atoms of the bicyclo[3.2.0]hept-6-ene product. acs.orgacs.org This rearrangement is thought to be initiated by the protonation of the bicyclo[3.2.0]hept-1(7)-ene intermediate by a Brønsted acid, which can be generated in situ. acs.org The resulting bicyclo[3.2.0]heptyl cation can then undergo reversible alkyl migrations before eliminating a proton to give the final product. acs.org The extent of this scrambling was found to be sensitive to the nature of the silver salt used. acs.org

Mechanistic Insights into Gold-Catalyzed Cycloisomerization via 1,3-Hydrogen Migration

Gold(I) complexes have proven to be highly effective catalysts for the electrophilic activation of alkynes in homogenous conditions. The electronic and steric properties of gold(I) complexes can be fine-tuned by modifying the associated ligands, thereby modulating their reactivity in the activation of alkynes, alkenes, and allenes. researchgate.net

In the context of synthesizing bicyclo[3.2.0]heptene systems, gold-catalyzed cycloisomerization of enynes represents a powerful strategy. A key intermediate in the gold-catalyzed cycloisomerization of 7-phenyl-1,6-enyne to 7-phenylbicyclo[3.2.0]hept-1(7)-ene is the gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex. researchgate.net Kinetic studies have been conducted to understand the isomerization of this complex via a formal 1,3-hydrogen migration to form the corresponding gold 6-phenylbicyclo[3.2.0]hept-6-ene complex. researchgate.net These investigations have provided direct experimental evidence regarding the mechanism by which the initial complex evolves into the final product. researchgate.net

The findings suggest that the conversion proceeds through a Brønsted acid-catalyzed pathway that occurs outside the coordination sphere of the gold catalyst. researchgate.netrecercat.cat Following deauration, the resulting cyclobutene (B1205218) can be rapidly protonated to form a benzylic carbocation. This carbocation then undergoes a rate-determining deprotonation step to yield the final product. recercat.cat It has also been noted that the counterion, from which the Brønsted acid is generated in situ, can influence the skeletal rearrangement pattern. recercat.cat

Synthesis via Ketene Intermediates and Intramolecular [2+2] Cyclization to Bicyclo[3.2.0]hept-3-en-6-ones

A well-established and versatile method for the synthesis of bicyclo[3.2.0]hept-3-en-6-ones involves the generation of an α,β-unsaturated ketene intermediate, which subsequently undergoes an intramolecular [2+2] cycloaddition. orgsyn.orgorgsyn.org This approach is particularly effective for preparing the thermodynamically more stable endo-ene isomer with high selectivity and in good yields. orgsyn.orgorgsyn.org The process is quite general and has been successfully applied to the bicyclization of a range of secondary and tertiary 3-hydroxy-6-alkenoic acids. orgsyn.orgorgsyn.org

The reaction of α,β-unsaturated acid chlorides with triethylamine (B128534) can produce a mixture of cis- and trans-α,β-unsaturated ketenes. google.com When an additional unsaturation is present in the side chain, the cis-ketene isomer can undergo an intramolecular cycloaddition to furnish a bicyclo[3.2.0]hept-3-en-6-one and/or a bicyclo[3.2.0]hept-2-en-6-one. google.com For example, the treatment of methyl-substituted 3-hydroxy-6-alkenoic acids with acetic anhydride (B1165640) and potassium acetate (B1210297) yields the corresponding bicyclo[3.2.0]hept-3-en-6-ones in fair to good yields. researchgate.net This method has proven to be broadly applicable for preparing methyl derivatives in various positions of the five-membered ring. researchgate.net

The resulting bicyclo[3.2.0]hept-3-en-6-ones are valuable intermediates in the synthesis of several natural products, including grandisol (B1216609), lineatin, and filifolone. taltech.eeresearchgate.net

Table 1: Preparation of Bicyclo[3.2.0]hept-3-en-6-ones from 3-Hydroxy-6-alkenoic Acids orgsyn.org

Starting Material (3-Hydroxy-6-alkenoic Acid)Product (Bicyclo[3.2.0]hept-3-en-6-one)Yield (%)
3-Hydroxy-6-heptenoic acidBicyclo[3.2.0]hept-3-en-6-one62
3-Hydroxy-3-methyl-6-heptenoic acid4-Methylbicyclo[3.2.0]hept-3-en-6-one63
3-Hydroxy-4-methyl-6-heptenoic acid5-Methylbicyclo[3.2.0]hept-3-en-6-one63
3-Hydroxy-5-methyl-6-heptenoic acid4-Methylbicyclo[3.2.0]hept-3-en-6-one78
3-Hydroxy-6-methyl-6-heptenoic acid1-Methylbicyclo[3.2.0]hept-3-en-6-one79
3-Hydroxy-3,6-dimethyl-6-heptenoic acid1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one55
3-Hydroxy-4,6-dimethyl-6-heptenoic acid1,5-Dimethylbicyclo[3.2.0]hept-3-en-6-one60
3-Hydroxy-5,6-dimethyl-6-heptenoic acid1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one48
3-Hydroxy-3,4,6-trimethyl-6-heptenoic acid1,4,5-Trimethylbicyclo[3.2.0]hept-3-en-6-one70

This table is generated based on the data provided in the text and is for illustrative purposes.

Carbene Addition Methodologies in Bicyclo[3.2.0]heptene Synthesis

Carbene addition reactions represent a significant strategy for the construction of the bicyclo[3.2.0]heptene skeleton. One approach involves the UV-mediated decomposition of diazomalonates in benzene, which surprisingly provides access to a functionalized bicyclo[3.2.0]heptane skeleton. acs.org

Gold-catalyzed reactions have also been instrumental in this area. For instance, an efficient Au(I)-catalyzed synthesis of highly strained and functionalized bicyclo[3.2.0]heptanes has been developed. This one-pot, three-component reaction is proposed to proceed through a key 1,3-dipolar cycloaddition between a gold carbenoid-containing carbonyl ylide and an alkene like ethyl vinyl ether. acs.org

Another gold-catalyzed method involves a formal [3+2]/[2+2]-annulation of allylsilane with 4-methoxybut-2-yn-1-ols to produce bicyclo[3.2.0]heptenes. nih.govmdpi.com Furthermore, gold(I) catalysts can promote carbene transfer reactions from diazo compounds to various nucleophiles, which is a well-established method for assembling cyclopropanes and can be extended to the synthesis of more complex bicyclic systems. nih.gov

Phosphine-catalyzed domino reactions have also emerged as an efficient method for the synthesis of the bicyclo[3.2.0]heptene skeleton. In one example, dienic sulfones and γ-methyl allenoates are converted into bicyclo[3.2.0]heptene derivatives in moderate to good yields using trimethylphosphine (B1194731) as the catalyst under mild conditions. acs.org

Development of Efficient Synthetic Access to Substituted Bicyclo[3.2.0]heptane Skeletons

The development of efficient and diastereoselective methods to access substituted bicyclo[3.2.0]heptane skeletons is crucial for their application in various fields. A notable strategy involves the palladium-catalyzed C–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids to diastereoselectively synthesize bicyclo[3.2.0]heptane lactones. rsc.orgrsc.orgnih.gov The choice of ligand is critical in this process; using mono-N-protected amino acid (MPAA) ligands leads to all-syn arylated bicyclo[3.2.0]heptane lactones, while pyridone-amine ligands can produce non-arylated versions. rsc.orgrsc.orgnih.gov These lactone products can be further transformed into a variety of highly functionalized cyclobutane, γ-lactone, and oxobicyclo[3.2.0]heptane derivatives. rsc.orgnih.gov

Another approach involves the diversification of a tricyclo[3.2.1.0³,⁶]octane scaffold, prepared via a blue light-mediated [2+2] cycloaddition, to selectively synthesize bicyclo[3.2.0]heptane cores through C-C bond cleavage. nih.gov

Organophotoredox catalysis has also been employed for the stereoselective synthesis of bicyclo[3.2.0]heptanes. An anion radical [2+2] photocycloaddition of aryl bis-enone derivatives, mediated by Eosin Y and promoted by LiBr under visible light, yields highly substituted bicyclo[3.2.0]heptanes. mdpi.com The use of chiral oxazolidinone auxiliaries allows for the synthesis of enantioenriched products. mdpi.com

Furthermore, efficient methods for preparing diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates have been developed. This involves the selective reduction of bicyclo[3.2.0]hept-6-en-3-one with reagents like lithium aluminum hydride or L-Selectride to produce the endo-alcohol, which is then esterified. arkat-usa.org

Mechanistic Principles and Reaction Pathways of 1 Phenylbicyclo 3.2.0 Hept 6 Ene

Photochemical Transformations and Excited State Reactivity

The photochemistry of bicyclo[3.2.0]hept-6-ene derivatives is characterized by electrocyclic ring-opening reactions of the cyclobutene (B1205218) moiety. The presence of a phenyl substituent significantly influences the absorption characteristics and the nature of the excited states involved, leading to specific reaction pathways.

The photochemical behavior of aryl-substituted bicyclo[3.2.0]hept-6-enes has been investigated to understand the dynamics of cycloreversion. A key example is the study of 1-(1-naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene, a derivative that provides insight into the reactivity of the core structure. oup.com

Upon direct irradiation at 313 nm in hexane, this compound undergoes cycloreversion to form 1-(1-naphthyl)-4-phenyl-1,3-cycloheptadiene with a quantum yield of 0.17. oup.com This reaction proceeds through an excited singlet state. In contrast, when the reaction is induced by triplet sensitization using benzophenone, the cycloreversion to the same product occurs with a significantly higher quantum yield of 0.96, proceeding quantitatively until a stationary state is reached. oup.com This indicates a highly efficient adiabatic mechanism via the triplet excited state. oup.com Pulse radiolysis studies in benzene confirmed the formation of the cycloheptadiene triplet state, which exhibits a maximum absorption at 455 nm and a lifetime of 4.6 μs. oup.com

Table 1: Quantum Yields for the Cycloreversion of 1-(1-Naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene

Excitation Method Product Quantum Yield (Φ)
Direct Irradiation (313 nm) 1-(1-Naphthyl)-4-phenyl-1,3-cycloheptadiene 0.17 oup.com

The photochemical ring-opening of cyclobutene derivatives can be complex, potentially involving multiple excited states. For alkylcyclobutenes, studies have identified two primary mechanisms depending on the excitation wavelength. nih.gov Shorter wavelengths tend to promote a reaction from the second excited singlet (π,π*) state, while longer wavelengths favor a reaction that proceeds either from the lowest energy Rydberg state or from vibrationally excited ("hot") ground states populated after internal conversion. nih.gov

In the case of aryl-substituted bicyclo[3.2.0]hept-6-enes, the nature of the excited states is different. For 1-(1-naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene, the singlet and triplet energies have been estimated. The cycloreversion from the singlet state is considered a diabatic process, as indicated by fluorescence spectra. oup.com Conversely, the highly efficient triplet-sensitized reaction suggests an adiabatic pathway where the reaction occurs on the triplet potential energy surface. oup.com

Table 2: Estimated Excited State Energies

Compound Singlet Energy (E_S) (kcal/mol) Triplet Energy (E_T) (kcal/mol)
1-(1-Naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene 88 oup.com 60 oup.com

Substituents on the bicyclo[3.2.0]hept-6-ene framework, particularly aryl groups, play a crucial role in dictating the photochemical outcome. The electronic properties and steric bulk of these substituents can influence the efficiency and stereoselectivity of the ring-opening reaction. The substitution of a naphthalene chromophore on the bicyclo[3.2.0]hept-6-ene system was noted to affect its photochemical properties. oup.com In simpler systems like 1-phenylcyclobutene, substituent effects have been shown to alter the dynamics of the photochemical processes. acs.org While specific systematic studies on 1-phenylbicyclo[3.2.0]hept-6-ene are limited, the principles derived from related aryl-substituted cyclobutenes suggest that the phenyl group primarily acts as a chromophore, absorbing light energy and influencing the stability and decay pathways of the resulting excited states.

Acid-Catalyzed Rearrangements and Isomerizations

The strained framework of bicyclo[3.2.0]heptane derivatives makes them susceptible to skeletal rearrangements under acidic conditions. These transformations typically proceed through carbocationic intermediates, leading to a variety of isomeric products.

Acid-catalyzed reactions of substituted bicyclo[3.2.0]heptanes can lead to profound skeletal reorganizations. For instance, the treatment of 7-aryl bicyclo[3.2.0]hept-2-en-6-ols with acid can result in a transformation to diarylmethanes. cdnsciencepub.com A proposed mechanism for this involves the cleavage of an endo bond in the initial cyclobutyl cation, leading to a norcarenyl ion intermediate. cdnsciencepub.com

More directly relevant to the bicyclo[3.2.0]heptene system, it has been shown that Brønsted acids can catalyze a skeletal rearrangement that scrambles the C6 and C7 positions of the bicyclic core. acs.orgacs.org This process is initiated by the protonation of the double bond in the bicyclo[3.2.0]heptene ring, generating a bicyclo[3.2.0]heptyl cation. acs.orgacs.org This cation can then undergo a series of reversible alkyl migrations, involving bicyclo[4.1.0]heptyl and bicyclo[3.1.1]heptyl cationic intermediates, before eliminating a proton to yield the rearranged product. acs.orgacs.org The presence of a phenyl substituent is thought to stabilize the initial bicyclo[3.2.0]heptyl cation relative to the bicyclo[4.1.0]heptyl cation. acs.org

The formation of bicyclo[3.2.0]heptyl cations is a key step in the acid-catalyzed chemistry of these systems. These cations are highly reactive and prone to rearrangement. The protonation of a 6-phenylbicyclo[3.2.0]hept-6-ene derivative generates a tertiary bicyclo[3.2.0]heptyl cation. acs.orgacs.org This cation is the starting point for a cascade of rearrangements.

One documented pathway involves the migration of the C1-C5 bond to form a bicyclo[4.1.0]heptyl cation. acs.org This can be followed by further migrations within the seven-membered ring system, ultimately leading to scrambling of the carbon skeleton before deprotonation. acs.org In other systems, 2- and 3-chlorobicyclo[3.2.0]heptanes have been observed to rearrange to the 7-norbornyl cation in a superacid (SbF5) matrix, which subsequently transforms into the more stable 2-norbornyl cation. rsc.org These studies highlight the diverse and complex reactivity of bicyclo[3.2.0]heptyl cations, which can undergo successive, reversible alkyl migrations to access various bicyclic frameworks. acs.org

Role of Brønsted Acid Catalysis in Rearrangement Pathways

Brønsted acid catalysis plays a crucial role in mediating skeletal rearrangements of the bicyclo[3.2.0]hept-6-ene framework. In the context of gold(I)-catalyzed cycloisomerization of 7-aryl-1,6-enynes that produce 6-phenylbicyclo[3.2.0]hept-6-ene, evidence points to a "hidden" Brønsted acid-catalyzed pathway that is responsible for observed isotopic scrambling. acs.orgacs.org This process is initiated by the protonation of the bicyclo[3.2.0]hept-6-ene product. acs.org

This protonation generates a bicyclo[3.2.0]heptyl cation intermediate. This cation is not static and can undergo reversible alkyl migrations, which are believed to proceed through intermediary bicyclo[4.1.0]- and bicyclo[3.1.1]heptyl cationic species. The rearrangement culminates in the elimination of a proton, leading to a scrambling of the C6 and C7 carbon atoms of the cyclobutene ring. acs.org The extent of this scrambling has been found to be sensitive to the reaction conditions, including the nature of the silver salt cocatalyst used in the initial gold-catalyzed reaction, which can influence the generation of the Brønsted acid. acs.org Kinetic studies on the isomerization of related gold-complexed bicyclo[3.2.0]heptene intermediates further support that these rearrangements occur through a Brønsted acid-catalyzed mechanism operating outside the coordination sphere of the metal catalyst. acs.org

Carbene Addition Reactions to the Bicyclo[3.2.0]hept-6-ene System

The addition of carbenes to the carbon-carbon double bond is a well-established method for synthesizing cyclopropane (B1198618) derivatives. semanticscholar.org However, the reaction of carbenes with the strained cyclobutene double bond in the 6-phenylbicyclo[3.2.0]hept-6-ene system does not yield stable cyclopropane adducts but instead leads to a variety of rearranged products. semanticscholar.org

The reaction of 6-phenylbicyclo[3.2.0]hept-6-ene with bromofluorocarbene, generated under phase-transfer conditions, results in a complex mixture of rearranged fluoro-indane derivatives rather than the expected bromofluorocyclopropane adduct. semanticscholar.org Careful examination of the reaction mixture did not reveal the presence of the initial adduct, indicating its high instability under the reaction conditions. semanticscholar.org The major products identified are the result of significant skeletal reorganization. semanticscholar.org

The characterized products from this reaction are detailed in the table below.

Product NameMolecular FormulaGeneral Structure
4,6-Difluoro-5-phenylindaneC15H12F2Rearranged Fluoro-indane
5,6-Difluoro-4-phenylindaneC15H12F2Rearranged Fluoro-indane
5,7-Difluoro-4-phenylindaneC15H12F2Rearranged Fluoro-indane
4-Bromo-6-fluoro-5-phenylindaneC15H12BrFRearranged Fluoro-indane
5-Bromo-6-fluoro-4-phenylindaneC15H12BrFRearranged Fluoro-indane

The formation of rearranged fluoro-indanes upon the addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene points to a mechanism involving an unstable intermediate. semanticscholar.org The generally accepted pathway begins with the initial addition of the carbene to the cyclobutene double bond to form a transient tricyclic bromofluorocyclopropane adduct. semanticscholar.org

Due to the significant ring strain inherent in the fused four-membered ring system, this cyclopropane adduct is highly prone to ring-opening. semanticscholar.orgresearchgate.net It is proposed that the phenyl substituent at the adjacent carbon plays a critical role in facilitating this process by stabilizing the transition state for fluoride ion loss from the endo-fluoro-exo-bromo isomer of the adduct. semanticscholar.org This ring-opening is a facile process, preventing the isolation of the initial adduct. The resulting reactive intermediate subsequently undergoes further reaction with another equivalent of bromofluorocarbene and subsequent rearrangement to yield the observed mixture of substituted fluoro-indanes. semanticscholar.org The instability of carbene adducts with small rings like cyclobutene is a known phenomenon, with ring-opening occurring even at low temperatures. researchgate.net

General Reactivity of the Cyclobutene Double Bond in Bicyclo[3.2.0]hept-6-ene Derivatives

The reactivity of the bicyclo[3.2.0]hept-6-ene system is dominated by the chemistry of its strained cyclobutene double bond. This double bond is susceptible to addition reactions, most notably with carbenes, which is a common reaction for alkenes. semanticscholar.org However, unlike typical alkenes, the resulting adducts are often unstable due to the inherent strain of the fused ring system, leading to subsequent rearrangements. semanticscholar.org

Another key reaction pathway for bicyclo[3.2.0]hept-6-ene derivatives is thermal ring-opening. This process involves the cleavage of the cyclobutene ring to form a cis,cis-1,3-cycloheptadiene. sci-hub.box This transformation is a type of valence isomerization. The formation of bicyclo[3.2.0]hept-6-ene itself can be achieved through the thermal rearrangement of tricyclo[4.1.0.02,7]heptane, which is thought to proceed through a (1Z,3E)-cyclohepta-1,3-diene intermediate that undergoes a conrotatory ring closure to form the final bicyclic system. thieme-connect.de

Advanced Spectroscopic Characterization and Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural analysis of 1-Phenylbicyclo[3.2.0]hept-6-ene, providing detailed information about the carbon skeleton and the chemical environment of each proton.

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. In a typical spectrum, the aromatic protons of the phenyl group appear as a multiplet in the downfield region, generally between δ 7.17-6.99 ppm. semanticscholar.org The lone olefinic proton on the cyclobutene (B1205218) ring is typically observed as a broad singlet around δ 5.95 ppm. semanticscholar.org The bridgehead protons and the methylene (B1212753) protons of the cyclopentane (B165970) and cyclobutane (B1203170) rings resonate in the upfield region, often appearing as complex multiplets due to intricate spin-spin coupling. For the parent compound, these signals include multiplets for the bridgehead C-H protons around δ 3.33-2.97 ppm and a broader multiplet for the remaining six aliphatic protons between δ 1.63-1.09 ppm. semanticscholar.org

The introduction of substituents onto the bicyclic frame, as seen in derivatives like 7-aryl-substituted chalcones, significantly alters the spectrum. For instance, in 7-(3-methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one, the aromatic protons show a more complex pattern, and the olefinic protons of the cyclopentene (B43876) ring appear as distinct multiplets. tandfonline.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic 7.17-6.99 m semanticscholar.org
Olefinic 5.95 bs semanticscholar.org
Bridgehead CH 3.33-3.31 m semanticscholar.org
Bridgehead CH 2.99-2.97 m semanticscholar.org
Aliphatic CH₂ 1.63-1.09 m semanticscholar.org

Data recorded in CDCl₃. m = multiplet, bs = broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, the spectrum shows distinct signals for the aromatic, olefinic, and aliphatic carbons. The phenyl-substituted olefinic carbon (C6) and the adjacent olefinic carbon (C7) resonate significantly downfield at approximately δ 146.2 and δ 134.1 ppm, respectively. The aromatic carbons appear in the δ 124-129 ppm range, while the aliphatic carbons of the bicyclic system are found in the upfield region (δ 23-47 ppm). semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Type Chemical Shift (δ, ppm) Reference
C6 (Olefinic, Phenyl-substituted) 146.2 semanticscholar.org
C7 (Olefinic) 134.1 semanticscholar.org
Aromatic (ipso-C) 128.4 semanticscholar.org
Aromatic (CH) 128.0 semanticscholar.org
Aromatic (CH) 127.4 semanticscholar.org
Aromatic (CH) 124.8 semanticscholar.org
Bridgehead CH 46.2 semanticscholar.org
Bridgehead CH 44.0 semanticscholar.org
Aliphatic CH₂ 26.9 semanticscholar.org
Aliphatic CH₂ 26.3 semanticscholar.org
Aliphatic CH₂ 23.8 semanticscholar.org

Data recorded in CDCl₃.

¹⁹F NMR is a crucial technique for identifying and characterizing fluorinated derivatives. In studies involving the addition of bromofluorocarbene to this compound, the resulting fluoro-indane products were analyzed using ¹⁹F NMR. semanticscholar.org This technique is highly sensitive to the local electronic environment of the fluorine atom. For example, in 4,6-difluoro-5-phenylindane, two distinct doublet signals appear at δ -117.6 and -118.8 ppm, with a coupling constant (⁴JFF) of 5.6 Hz, confirming the meta relationship between the two fluorine atoms. semanticscholar.org The coupling patterns and chemical shifts in ¹⁹F NMR are invaluable for unambiguously determining the regiochemistry of halogenation. semanticscholar.orgrsc.org

The synthesis of bicyclo[3.2.0]hept-6-ene derivatives often proceeds through complex, multi-step reactions involving transient organometallic species. Low-temperature NMR spectroscopy is a vital tool for trapping and characterizing these fleeting intermediates, providing mechanistic insights that are otherwise inaccessible. acs.orgresearchgate.net

In the gold(I)-catalyzed cycloisomerization of 7-aryl-1,6-enynes to form 6-phenylbicyclo[3.2.0]hept-6-enes, low-temperature NMR studies have been instrumental. acs.orgacs.org These analyses have helped to identify key intermediates, including gold-π-alkyne complexes and cationic bicyclo[3.2.0]heptyl species. acs.orgresearchgate.net The observation of these intermediates supports a mechanism involving initial gold-catalyzed cycloaddition followed by a Brønsted acid-catalyzed 1,3-hydrogen migration that occurs outside the gold coordination sphere. acs.orgacs.org The ability to observe these species directly provides strong evidence for proposed reaction pathways and the role of co-catalysts.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound and its derivatives, IR spectra reveal key structural features.

The presence of the phenyl group is confirmed by C-H stretching vibrations for aromatic rings typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1450-1500 cm⁻¹. semanticscholar.orgtandfonline.combeilstein-journals.org The C=C stretch of the cyclobutene double bond is also expected in the 1640-1680 cm⁻¹ region. The aliphatic C-H stretching vibrations of the saturated portion of the bicyclic system are observed just below 3000 cm⁻¹. For derivatives containing carbonyl groups, such as 7-methyl-7-phenylbicyclo[3.2.0]hept-2-en-6-one, a strong C=O stretching band is prominently observed around 1730-1780 cm⁻¹. tandfonline.combeilstein-journals.org

Table 3: Representative IR Absorption Frequencies for Bicyclo[3.2.0]hept-6-ene Derivatives

Vibrational Mode Typical Frequency (cm⁻¹) Functional Group Reference
C-H Stretch (Aromatic) 3080-3020 Phenyl Group semanticscholar.orgtandfonline.com
C-H Stretch (Aliphatic) 2960-2850 Bicyclic Frame semanticscholar.orgtandfonline.com
C=O Stretch 1780-1730 Carbonyl (in derivatives) tandfonline.combeilstein-journals.org
C=C Stretch (Olefinic) 1644 Cyclobutene semanticscholar.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₁₃H₁₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 170.

Table 4: Mass Spectrometry Data for a Representative Derivative (4,6-Difluoro-5-phenylindane)

Fragment m/z Relative Intensity (%) Reference
[M]⁺ 230 70 semanticscholar.org
[M - C₆H₅F]⁺ 152 25 semanticscholar.org
- 132 10 semanticscholar.org
- 100 10 semanticscholar.org
- 76 10 semanticscholar.org

Derivative formed from the reaction of this compound.

Theoretical and Computational Investigations of 1 Phenylbicyclo 3.2.0 Hept 6 Ene

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become an indispensable tool for examining the mechanisms and stereoselectivity of organic reactions. While specific DFT studies exclusively on 1-phenylbicyclo[3.2.0]hept-6-ene are not extensively documented in the provided results, the principles of DFT are widely applied to analogous systems, such as other bicyclo[3.2.0]heptane derivatives. nih.govscholarsresearchlibrary.com These studies provide a framework for understanding the potential reaction pathways of this compound.

For instance, DFT calculations have been used to investigate the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one, a structurally related ketone. scholarsresearchlibrary.com These calculations help in understanding the regioselectivity of the reaction by comparing the activation energies of different transition states. scholarsresearchlibrary.com Similarly, DFT has been employed to shed light on the stereoselective synthesis of bicyclo[3.2.0]heptanes through photocatalytic [2+2] cycloadditions, providing insights into the reaction mechanism and the origins of the observed stereoselectivity. nih.gov

DFT is also crucial in studying gold-catalyzed cycloisomerization reactions of enynes that can lead to the formation of bicyclo[3.2.0]heptene skeletons. acs.org These computational studies help in understanding the reaction intermediates and the factors that control the reaction's stereochemical outcome. acs.org

In the context of this compound, DFT could be used to model various reactions, such as its addition reactions with carbenes or its behavior in pericyclic reactions. arkat-usa.orgupenn.eduresearchgate.net By calculating the energies of reactants, products, and transition states, DFT can predict the most likely reaction pathways and explain the observed product distributions.

Table 1: Representative Applications of DFT in Related Bicyclic Systems

System InvestigatedReaction TypeKey Insights from DFT
Bicyclo[3.2.0]heptan-6-oneBaeyer-Villiger OxidationDetermination of regioselectivity by comparing transition state energies. scholarsresearchlibrary.com
Aryl bis-enones[2+2] PhotocycloadditionElucidation of the reaction mechanism and factors governing stereoselectivity. nih.gov
7-Aryl-1,6-enynesGold-Catalyzed CycloisomerizationIdentification of reaction intermediates and understanding of stereochemical control. acs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a deep understanding of the electronic structure and inherent reactivity of molecules. For this compound, these calculations can reveal important information about its molecular orbitals, charge distribution, and reactivity indices.

Methods like the Electron Localization Function (ELF) analysis, often used in conjunction with DFT, can provide a detailed picture of the electron distribution and bonding within the molecule. mdpi.com This would highlight the nature of the double bond in the cyclobutene (B1205218) ring and the electronic influence of the phenyl substituent.

Furthermore, conceptual DFT provides a framework to quantify reactivity through various indices. mdpi.com These calculations can help predict how this compound would behave as a nucleophile or electrophile in different reactions.

While direct quantum chemical studies on this compound are not explicitly detailed in the search results, the principles are well-established. For example, studies on related cyclopentadiene (B3395910) derivatives have used quantum chemical calculations to determine their nucleophilicity and electrophilicity, which in turn helps to predict their reactivity in Diels-Alder reactions. mdpi.com Similar calculations for this compound would be invaluable in predicting its behavior in cycloaddition and other reactions.

Analysis of Strain Energy and Optimized Molecular Geometries

The bicyclo[3.2.0]heptane framework inherently possesses ring strain due to the fusion of a five-membered and a four-membered ring. semanticscholar.org Computational methods are essential for quantifying this strain energy and for determining the molecule's preferred three-dimensional structure (optimized geometry).

Optimized molecular geometries are typically obtained through energy minimization calculations using methods like DFT or other ab initio techniques. mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. For this compound, this would reveal the puckering of the cyclopentane (B165970) ring and the orientation of the phenyl group relative to the bicyclic system.

Table 2: Calculated Strain Energies for Related Bicyclo[3.2.0]heptene Isomers

CompoundStrain Energy (kcal/mol)Computational Method
bicyclo[3.2.0]hept-1(5)-ene46.6 - 48.7Various high-level methods semanticscholar.org
bicyclo[3.2.0]hept-2-ene29.0 - 30.8Various high-level methods semanticscholar.org
bicyclo[3.2.0]hept-6-ene33.6 - 35.2Various high-level methods semanticscholar.org

Note: The ranges reflect values from different high-level computational methods.

Orbital and State Correlation Analysis in Photochemical Reaction Pathways

The photochemical behavior of molecules is governed by the principles of orbital and state symmetry, as famously articulated by Woodward and Hoffmann. Computational chemistry provides the tools to analyze these photochemical reaction pathways in detail. acs.org

For molecules containing a cyclobutene ring, like this compound, photochemical reactions such as electrocyclic ring-opening and cycloreversion are common. acs.orgiupac.org Orbital correlation diagrams can be constructed to predict whether these reactions are photochemically allowed or forbidden under specific conditions (e.g., direct irradiation vs. triplet sensitization). acs.org These diagrams map the molecular orbitals of the reactant to those of the product, showing how orbital symmetry is conserved throughout the reaction.

State correlation diagrams take this analysis a step further by considering the electronic states (ground and excited states) of the reactant and product. acs.org They help to identify the specific excited state responsible for a particular photochemical transformation and can predict whether a reaction will proceed adiabatically (on a single potential energy surface) or involve transitions between different electronic states. iupac.org

While a specific orbital and state correlation analysis for this compound is not available in the provided search results, studies on similar cyclobutene derivatives have demonstrated the power of these methods in understanding their photochemistry. acs.org The presence of the phenyl group would be expected to influence the energies of the relevant molecular orbitals and electronic states, potentially opening up new photochemical reaction channels.

Stereochemistry and Stereocontrol in Bicyclo 3.2.0 Hept 6 Ene Synthesis and Reactions

Diastereoselectivity in [2+2] Photocycloadditions

The synthesis of the bicyclo[3.2.0]heptane skeleton is often achieved through intramolecular [2+2] photocycloaddition reactions. taltech.eensf.gov In these reactions, the diastereoselectivity is a key consideration. The formation of the cyclobutane (B1203170) ring can lead to different diastereomers depending on the approach of the two reacting double bonds. nsf.govnih.gov

For instance, the photocycloaddition of enones tethered to an alkene can proceed in a "straight" or "crossed" manner, leading to regioisomeric products. nih.govrsc.org The stereochemical outcome is influenced by factors such as the length and nature of the tether connecting the two olefinic units. nih.gov In the synthesis of bicyclo[3.2.0]hept-3-en-6-ones from 3-hydroxy-6-heptenoic acid, an intramolecular [2+2] cyclization of an α,β-unsaturated ketene (B1206846) intermediate proceeds with high selectivity (96:4) to give the thermodynamically more stable product. taltech.ee

The use of chiral auxiliaries attached to one of the reacting components can induce facial selectivity, leading to the preferential formation of one diastereomer over another. nih.gov For example, the diastereodifferentiating photoreaction using menthol (B31143) derivatives as chiral auxiliaries has been shown to be a promising method for achieving high diastereomeric excess in [2+2] photocycloadditions. nih.gov The diastereoselectivity of these reactions can also be influenced by the reaction medium, with studies showing different outcomes in aqueous versus organic solvents. nih.gov

Table 1: Diastereoselectivity in [2+2] Photocycloaddition of Chiral Cyclohexenones with Ethylene
EntryAdditive (vol%)SolventConversion (%)Yield (%)Diastereomeric Excess (de %)
1---H₂O00---
2---H₂O with SDS00---
3---H₂O with DAH00---
4MeCN (3)H₂O with SDS655560
5Dioxane (3)H₂O with SDS706265
6THF (3)H₂O with SDS857870
7Acetone (B3395972) (3)H₂O with SDS908375
8---MeCN958850
9---Benzene>999245

Data adapted from a study on the diastereoselective [2+2] photocycloaddition of a chiral cyclohexenone with ethylene, illustrating the effect of solvents and additives on the reaction. The use of aqueous media with additives generally led to higher diastereoselectivity compared to organic solvents. nih.gov

Enantioselective Synthesis via Chiral Auxiliaries and Asymmetric Catalysis

Achieving enantiocontrol in the synthesis of bicyclo[3.2.0]heptenes is a significant challenge that has been addressed through the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries , such as those derived from readily available chiral molecules like levoglucosenone, can be appended to the starting material to direct the stereochemical course of the reaction. conicet.gov.ar For example, Diels-Alder reactions of an acrylate (B77674) derived from a levoglucosenone-based chiral auxiliary with cyclopentadiene (B3395910) have shown satisfactory diastereomeric excess. conicet.gov.ar The stereoselectivity in such reactions can be highly dependent on the reaction conditions, including the use of Lewis acids, which can chelate to the chiral auxiliary and the dienophile, thereby creating a rigid chiral environment that dictates the facial selectivity of the cycloaddition. conicet.gov.ar In some cases, a reversal of stereoselectivity has been observed with different Lewis acids. conicet.gov.ar

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral Lewis acids, for instance, have been employed to catalyze intramolecular [2+2] photocycloaddition reactions with high enantioselectivity (80–94% ee). nih.govrsc.org In these systems, the chiral catalyst coordinates to the substrate, often in a bidentate fashion, creating a chiral pocket that directs the approach of the reacting partners. nih.gov Gold-catalyzed asymmetric cycloisomerization of 1,6-enynes represents another powerful strategy for constructing chiral bicyclo[4.1.0]heptene derivatives, which can serve as precursors to bicyclo[3.2.0]heptane systems. nih.gov These reactions, utilizing chiral phosphine (B1218219) ligands, can proceed with excellent enantioselectivity (up to 99% ee). nih.gov Similarly, rhodium-catalyzed asymmetric cycloisomerization of 1,6-ene-ynamides using chiral diene ligands has been shown to produce chiral 3-aza- and oxabicyclo[4.1.0]heptene derivatives with high yields and enantioselectivities. researchgate.net

Table 2: Enantioselective Gold-Catalyzed Cycloisomerization of 1,6-Enynes
EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee %)
1Oxygen-tethered enyne2258595
2Oxygen-tethered enyne207899
3Nitrogen-tethered enyne5606273
4Nitrogen-tethered enyne5255568

Data represents typical results from studies on asymmetric gold-catalyzed cycloisomerization of heteroatom-tethered 1,6-enynes, showing high enantioselectivity, particularly for oxygen-tethered substrates. nih.gov

Control of Stereochemical Outcomes in Ring-Opening and Rearrangement Processes

The stereochemistry of the bicyclo[3.2.0]heptane nucleus plays a crucial role in directing the outcome of subsequent ring-opening and rearrangement reactions. The rigid framework allows for a high degree of stereocontrol, often leading to highly stereospecific transformations.

For example, the ring-opening of 2,3-epoxybicyclo[3.2.0]heptanes with nucleophiles, such as lithium dibutylcuprate, can proceed with high selectivity. rsc.org The regioselectivity and stereoselectivity of the epoxide opening are influenced by substituents on the bicyclic frame, which can exert perannular conformational control. rsc.org This control affects the conformation of the epoxide ring and, consequently, the trajectory of the incoming nucleophile. rsc.org

Rearrangement reactions of bicyclo[3.2.0]heptene derivatives are also subject to strict stereochemical control. For instance, the thermal vinylcyclobutane-to-cyclohexene rearrangement of bicyclo[3.2.0]hept-2-enes is a well-studied process where the stereochemistry of the starting material dictates the stereochemistry of the product. researchgate.netresearchgate.net These rearrangements are thought to proceed through diradical intermediates, but the conformational constraints of the bicyclic system limit the possible reaction pathways, leading to a high degree of stereoselectivity. researchgate.net

In gold-catalyzed cycloisomerizations of 7-aryl-1,6-enynes, a 1,3-hydrogen migration in the resulting gold bicyclo[3.2.0]heptene complex is a key step. acs.org The stereochemistry of this migration is critical in determining the final product distribution.

Regio- and Stereospecificity of Carbene Additions and Subsequent Transformations

The addition of carbenes to the double bond of 1-phenylbicyclo[3.2.0]hept-6-ene and related systems is a powerful method for the construction of tricyclic frameworks. These reactions often proceed with high regio- and stereospecificity. The carbene typically adds to the less sterically hindered face of the double bond, and the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

For example, the addition of dibromocarbene to bicyclo[3.2.0]hept-6-ene leads to the formation of a tricyclo[3.3.0.0²⁻⁴]octane derivative. researchgate.net Subsequent transformations of these adducts can also be highly stereospecific. Treatment of 3-bromo-3-fluorotricyclo[3.3.0.0²⁻⁴]octane, prepared from the addition of bromofluorocarbene to bicyclo[3.2.0]hept-6-ene, with methyllithium (B1224462) generates a five-membered ring allene, which can be trapped in a stereospecific manner. researchgate.net

The reaction of bromofluorocarbene with 6-phenylbicyclo[3.2.0]hept-6-ene has been shown to yield various fluoro-indane derivatives through rearrangement of the initial carbene adduct. researchgate.net The formation of these products demonstrates the intricate interplay of regio- and stereocontrol in these transformations.

Stereochemical Purity in Polymerization of Bicyclic Alkene Derivatives

Bicyclo[3.2.0]heptene derivatives are valuable monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of polymers with well-defined structures and properties. arkat-usa.org The stereochemical purity of the monomer is of paramount importance in this context, as it directly influences the tacticity (the stereochemical arrangement of chiral centers along the polymer chain) of the resulting polymer.

The synthesis of diastereomerically pure endo- or exo-bicyclo[3.2.0]heptene monomers is therefore a critical prerequisite for controlling the stereochemistry of the polymer. arkat-usa.org For example, the selective reduction of bicyclo[3.2.0]hept-6-en-3-one can yield the corresponding alcohol with a high preference for the endo diastereomer. arkat-usa.org This diastereomerically enriched alcohol can then be converted to a variety of monomers for ROMP, ensuring that the resulting polymers have a regular and predictable stereostructure. arkat-usa.org This control over polymer tacticity is crucial for tailoring the physical and mechanical properties of the material.

Applications in Advanced Organic Synthesis

1-Phenylbicyclo[3.2.0]hept-6-ene as a Key Synthetic Intermediate for Complex Molecules

This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of complex organic molecules. The fused cyclobutane (B1203170) and cyclopentane (B165970) rings provide a rigid scaffold that can be strategically functionalized or rearranged to access diverse molecular frameworks. Gold(I)-catalyzed reactions, for instance, have demonstrated the ability to convert 7-aryl-1,6-enynes into bicyclo[3.2.0]hept-6-enes. acs.org This transformation proceeds through a cycloisomerization process, highlighting the role of metal catalysis in accessing this strained ring system. acs.orgresearchgate.net The resulting bicyclic structure can undergo further reactions, such as carbene additions, which lead to the formation of even more complex polycyclic systems. semanticscholar.org

The synthetic utility of the bicyclo[3.2.0]heptane skeleton is broad, serving as a precursor to natural products and other biologically active molecules. taltech.ee For example, derivatives of bicyclo[3.2.0]heptan-6-one are important intermediates in the synthesis of pheromones like grandisol (B1216609) and lineatin, as well as sesquiterpenes. taltech.eeorgsyn.org The strategic placement of the phenyl group on the bicyclo[3.2.0]hept-6-ene core can influence the stereochemical outcome of subsequent reactions, making it a valuable tool for asymmetric synthesis.

Table 1: Examples of Complex Molecules Synthesized from Bicyclo[3.2.0]heptane Intermediates
MoleculeIntermediateSynthetic Application
GrandisolBicyclo[3.2.0]hept-3-en-6-onePheromone Synthesis
LineatinBicyclo[3.2.0]hept-3-en-6-onePheromone Synthesis
FilifoloneBicyclo[3.2.0]hept-3-en-6-oneSesquiterpene Synthesis
OuabainBicyclo[3.2.0]heptanol derivativeNatural Product Total Synthesis
Tropane Alkaloids8-Azabicyclo[3.2.1]octane scaffoldAlkaloid Synthesis

Strategies for Constructing Natural Products and Other Advanced Organic Scaffolds

The construction of natural products and other advanced organic scaffolds often relies on the creative use of key building blocks like this compound. One of the primary methods for generating the bicyclo[3.2.0]heptene core is through intramolecular [2+2] photocycloaddition reactions. nih.gov This powerful strategy allows for the creation of the strained cyclobutene (B1205218) ring from a more flexible diene precursor.

Once formed, the bicyclo[3.2.0]heptene scaffold can be elaborated in numerous ways. For instance, the addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene leads to the formation of various fluoro-indanes, demonstrating a pathway to complex aromatic systems through rearrangement of the initial adduct. semanticscholar.org Furthermore, palladium-catalyzed C(sp³)–H activation cascades have been developed to synthesize bicyclo[3.2.0]heptane lactones, which are important structural motifs in bioactive molecules. rsc.org These strategies highlight the versatility of the bicyclo[3.2.0]heptene framework in accessing a wide range of molecular architectures, including those found in natural products and medicinally relevant compounds. rsc.org

Role in Ring-Opening Metathesis Polymerization (ROMP) of Strained Cyclic Olefins

The significant ring strain inherent in the bicyclo[3.2.0]heptene system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). arkat-usa.org ROMP is a powerful polymerization technique that utilizes transition-metal catalysts to convert cyclic olefins into linear polymers with repeating unsaturated units. 20.210.105 The driving force for this reaction is the relief of ring strain, leading to the formation of high molecular weight polymers.

The polymerization of bicyclo[3.2.0]heptene and its derivatives using well-defined ruthenium alkylidene catalysts has been investigated. caltech.edu These "living" polymerization systems allow for precise control over the polymer's molecular weight and architecture. The resulting polymers, containing repeating cyclopentene (B43876) units within the backbone, can exhibit unique physical and chemical properties. The incorporation of functional groups, such as the phenyl group in this compound, can further tailor the properties of the resulting polymer for specific applications. The development of new functional monomers based on strained cyclic olefins, including bicyclo[3.2.0]heptene derivatives, is an active area of research in polymer chemistry. ipfdd.de

Table 2: Catalysts and Monomers in ROMP of Bicyclic Olefins
MonomerCatalyst SystemPolymer Characteristics
Bicyclo[3.2.0]hepteneRuthenium alkylidene complexLiving polymerization, controlled structure
N-fluoro-phenylnorbornene dicarboximides2nd generation Ruthenium alkylidene catalystsHigh glass transition temperatures, good thermal resistance
Tricyclic oxanorbornene derivativesNot specifiedWell-defined homo- and block copolymers

Functionalization and Derivatization for Skeletal Diversity

The bicyclo[3.2.0]hept-6-ene scaffold provides multiple sites for functionalization, allowing for the generation of a diverse array of molecular skeletons. The carbon-carbon double bond is a key reactive handle for various transformations. For example, addition reactions, such as the aforementioned bromofluorocarbene addition, can lead to significant skeletal rearrangements and the formation of new ring systems. semanticscholar.org

Gold-catalyzed cycloisomerization of 1,6-enynes not only forms the bicyclo[3.2.0]hept-6-ene core but can also lead to further skeletal rearrangements depending on the substitution pattern of the starting enyne. scispace.com These rearrangements can produce complex polycyclic structures in a single step. Furthermore, the bicyclic framework itself can be manipulated. For instance, cleavage of the cyclobutane ring can provide access to functionalized cyclopentane derivatives. The ability to selectively functionalize different positions on the bicyclo[3.2.0]heptene skeleton, coupled with its propensity for skeletal rearrangements, makes it a powerful tool for generating molecular diversity in organic synthesis.

Q & A

Q. What synthetic methodologies are most effective for constructing the bicyclo[3.2.0]heptene core in 1-phenylbicyclo[3.2.0]hept-6-ene?

The bicyclo[3.2.0] framework is typically synthesized via [2+2] photocycloaddition or strain-driven ring-opening/ring-closing reactions. For example, cyclopropane intermediates can undergo thermal rearrangement to form bicyclic systems. Key parameters include temperature control (e.g., 80–120°C for thermal rearrangements) and solvent polarity to stabilize transition states. Characterization of intermediates via GC-MS (as seen in analogous bicyclic terpenes ) ensures reaction fidelity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve stereochemical ambiguities in this compound?

Use a combination of 1D 1H^1 \text{H}-NMR and 2D NOESY/ROESY to identify spatial proximity of protons, particularly for distinguishing axial vs. equatorial phenyl group orientations. For example, coupling constants (JJ) between bridgehead protons (typically 2–4 Hz) and NOE correlations between the phenyl ring and adjacent bicyclic carbons can confirm stereochemistry. Refer to spectral databases for bicyclo[3.1.1] systems (e.g., NIST data ) to validate assignments.

Q. What are the dominant reaction pathways for this compound under electrophilic conditions?

Electrophilic addition preferentially occurs at the less strained double bond (hept-6-ene). For example, bromination in dichloromethane at 0°C yields a dibrominated adduct, verified by mass spectrometry. Competing ring-opening reactions (e.g., acid-catalyzed) require careful pH control (<3) to minimize side products .

Advanced Research Questions

Q. How can computational chemistry (DFT/MD) address discrepancies between experimental and predicted thermodynamic stability?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates strain energy and transition states. Compare computed ΔHf\Delta H_f values with experimental calorimetric data (e.g., from reaction thermochemistry studies ). Discrepancies >5 kJ/mol may indicate unaccounted solvent effects or conformational dynamics, necessitating molecular dynamics (MD) simulations to refine models .

Q. What strategies mitigate enantiomeric interference in asymmetric synthesis of this compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carbenoid insertions) can enforce stereocontrol. For example, enantiomeric excess (ee) >90% is achievable using (+)-menthol-derived catalysts, validated by chiral HPLC with UV/ECD detection. Steric hindrance at the bicyclic bridgehead must be minimized to avoid racemization .

Q. How do conflicting spectral data (e.g., IR vs. Raman) inform structural refinements?

IR-active stretching modes (e.g., C=C at 1650–1680 cm1^{-1}) may conflict with Raman peaks due to symmetry differences. Assign vibrational modes using Gaussian09 with anharmonic corrections. Cross-validate with X-ray crystallography (if single crystals are obtainable) or neutron diffraction data for heavy atoms .

Methodological Guidance

Designing a kinetic study to evaluate thermal decomposition of this compound:

  • Experimental setup : Use a sealed reactor with in-situ FTIR monitoring (2 cm1^{-1} resolution).
  • Data collection : Track decay of the C=C peak (1650–1680 cm1^{-1}) over time at 100–150°C.
  • Analysis : Apply the Arrhenius equation (k=AeEa/RTk = A e^{-E_a/RT}) to derive activation energy (EaE_a). Compare with DFT-computed transition state energies to validate mechanisms .

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